molecular formula C10H13NO B156736 1-(Pyridin-3-yl)pentan-1-one CAS No. 1701-72-0

1-(Pyridin-3-yl)pentan-1-one

Cat. No.: B156736
CAS No.: 1701-72-0
M. Wt: 163.22 g/mol
InChI Key: XMPPMKWFQBHNIJ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)pentan-1-one is an organic compound with the molecular formula C10H13NO It features a pyridine ring attached to a pentanone chain, making it a member of the ketone family

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 1-(Pyridin-3-yl)pentan-1-one is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand the interaction between this compound and its targets .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in cell proliferation and energy metabolism .

Result of Action

Related compounds have been shown to have various effects, such as inhibiting cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)pentan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a Grignard reagent derived from 1-bromopentane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then subjected to oxidation to yield the desired ketone.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(Pyridin-3-yl)pentanoic acid.

    Reduction: Formation of 1-(Pyridin-3-yl)pentanol.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)pentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(Pyridin-3-yl)pentan-1-one can be compared with other similar compounds, such as:

    4,4-Dimethyl-1-pyridin-3-yl-pentan-3-one: This compound has a similar structure but with additional methyl groups, which may alter its reactivity and biological activity.

    1-(Pyridin-4-yl)pentan-1-one: The position of the pyridine ring is different, which can affect the compound’s chemical properties and interactions.

    1-(Pyridin-2-yl)pentan-1-one: Another positional isomer with distinct chemical behavior.

Properties

IUPAC Name

1-pyridin-3-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPPMKWFQBHNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505641
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701-72-0
Record name 1-(Pyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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